Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to form 4-bromo-2-methoxyphenol. This intermediate is then subjected to esterification with methyl 2-hydroxypropanoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenylbenzoate: Similar in structure but with different substituents that alter its chemical properties and applications.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another brominated compound with a methoxy group, used in different chemical contexts.
Uniqueness
Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H13BrO4 |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3 |
InChI Key |
LTHAJOHYQSWLGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(C(=O)OC)O |
Origin of Product |
United States |
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